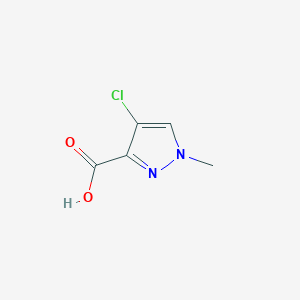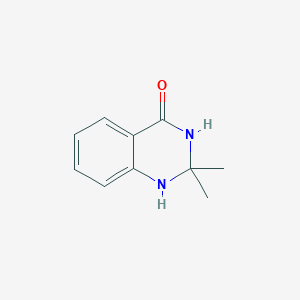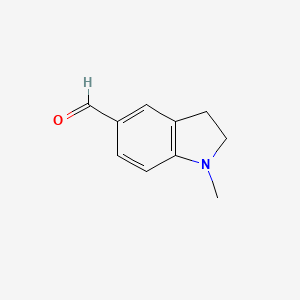
Methyl 3-chloropropanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloropropanimidate hydrochloride is an organic compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commonly used as a reagent and intermediate in organic synthesis . This compound is characterized by its ability to participate in various chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloropropanimidate hydrochloride can be synthesized through the following steps :
Obtaining 3-chloropropionimide: This is the starting material for the synthesis.
Reaction with Hydrochloric Acid: 3-chloropropionimide is added to a hydrochloric acid carbonate solution.
Addition of Methanol: Methanol is added dropwise at low temperature until the sulfonic acid is completely converted to the methyl ester.
Final Product: The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloropropanimidate hydrochloride undergoes various types of chemical reactions, including :
Esterification: It can participate in esterification reactions to form esters.
Reduction: It can be reduced to form different products depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while reduction with lithium aluminum hydride would yield the corresponding alcohol.
Scientific Research Applications
Methyl 3-chloropropanimidate hydrochloride has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis to create various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloropropanimidate hydrochloride involves its ability to act as a reactive intermediate in chemical reactions . It can form covalent bonds with other molecules, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Methyl 3-chloropropanimidate hydrochloride can be compared with other similar compounds such as :
Methyl 3-chloropropanoate: Similar in structure but lacks the imidate group.
Ethyl 3-chloropropanimidate hydrochloride: Similar but with an ethyl group instead of a methyl group.
Propionamide: Similar in structure but lacks the chlorine atom.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
methyl 3-chloropropanimidate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGIMJXESYZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327479 |
Source


|
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21367-88-4 |
Source


|
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














